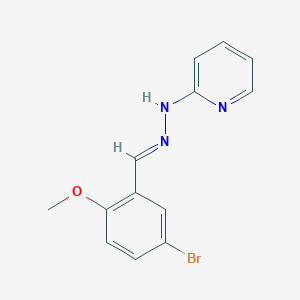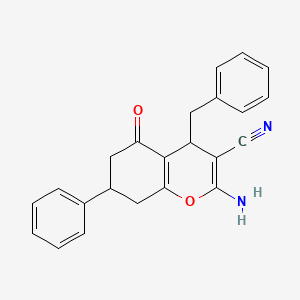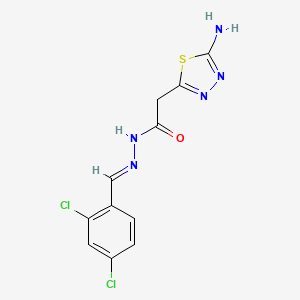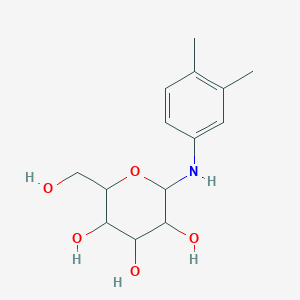![molecular formula C16H19N3O4 B3858260 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine](/img/structure/B3858260.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine, also known as DMNPY, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of nitroaromatic compounds and has been extensively studied for its potential applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine is not fully understood. However, it is believed that this compound acts as a nitric oxide donor and can release nitric oxide in the presence of certain enzymes. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce vasodilation and decrease blood pressure in animal models. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine has several advantages for use in laboratory experiments. This compound is relatively stable and can be easily synthesized. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine is also highly selective for nitric oxide and does not interfere with other signaling molecules. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine. One potential application is the use of this compound as a therapeutic agent for the treatment of cardiovascular diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine may also be used as a tool for the study of nitric oxide signaling pathways in living cells. Additionally, the synthesis of new derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine may lead to the development of more selective and potent nitric oxide donors.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine has been extensively studied for its potential applications in the field of chemistry and biology. This compound has been used as a fluorescent probe for the detection of nitric oxide in living cells. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitro-2-pyridinamine has also been used as a reagent for the determination of amino acids and peptides.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18(16-7-5-13(11-17-16)19(20)21)9-8-12-4-6-14(22-2)15(10-12)23-3/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNBNNJUYWWXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-benzyl-3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858188.png)


![2,2'-[{2-[4-(dimethylamino)phenyl]-1,3-imidazolidinediyl}bis(methylene)]bis(4-methoxyphenol)](/img/structure/B3858203.png)
![3-(4-biphenylyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858206.png)

![N-[(5-bromo-3-pyridinyl)carbonyl]methionine](/img/structure/B3858216.png)


![2-(4-fluoro-3-methoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3858232.png)

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-nitrophenyl)acetamide](/img/structure/B3858267.png)
